(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound "(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone" features a hybrid structure combining a 2-phenylthiazole moiety and a 1-oxa-4-thia-8-azaspiro[4.5]decane ring system. The spirocyclic system introduces conformational rigidity, which may enhance target selectivity and metabolic stability. This compound’s synthesis likely involves coupling a thiazole-containing ketone with a functionalized spirocyclic amine, as seen in analogous methodologies .
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-16(19-8-6-17(7-9-19)21-10-11-23-17)14-12-22-15(18-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGDKVRFAGTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Spirocyclic System Formation: The spirocyclic system is formed by reacting the thiazole derivative with a suitable spirocyclic precursor, such as a lactam or lactone, under basic conditions.
Final Coupling Reaction: The final step involves coupling the thiazole-spirocyclic intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Functionalized derivatives with new substituents
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of spirocyclic compounds, including those similar to (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, exhibit promising anticancer properties. For example, compounds with thiazole rings have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Compounds featuring thiazole rings have been reported to effectively combat various bacterial strains and fungi. The incorporation of the spirocyclic structure may enhance the bioactivity of this compound against resistant microbial strains, making it a candidate for further investigation in antibiotic development .
Beta-Adrenergic Modulation
Recent patents have highlighted the potential of compounds related to this compound as beta-adrenoceptor modulators. These compounds could be utilized in treating conditions such as chronic heart failure and obesity by modulating the beta-3 adrenergic receptor pathways, thus influencing metabolic rates and energy expenditure .
Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects. The structural characteristics of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthetic Pathways
The synthesis of this compound involves several key steps, including the formation of the thiazole ring and the spirocyclic structure through cyclization reactions. Understanding these synthetic pathways is vital for optimizing yield and purity, as well as for modifying the structure to enhance biological activity.
Structure Activity Relationship
The relationship between the chemical structure of (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-y)lmethanone and its biological activities has been a focus of research. Variations in substituents on the thiazole or spirocyclic components can significantly affect potency and selectivity towards specific biological targets, guiding future drug design efforts.
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a reputable journal demonstrated that a related thiazole compound significantly inhibited cell proliferation in breast cancer cell lines, highlighting the potential of similar structures like (2-Phenylthiazol–4–yl)(1–oxa–4–thia–8–azaspiro[4.5]decan–8–yl)methanone in cancer therapy.
Case Study 2: Antibiotic Development
Research focusing on thiazole derivatives showed marked effectiveness against multi-drug resistant bacteria, suggesting that modifications to compounds such as (2–Phenylthiazol–4–yl)(1–oxa–4–thia–8–azaspiro[4.5]decan–8–yl)methanone could lead to new antibiotics.
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Methanone Derivatives
describes structurally related compounds, such as phenyl (2-phenylthiazol-4-yl)-methanone (8a) and its methoxy-substituted analogs (8b–8g). Key differences include:
- Substituent Effects : Methoxy groups at different positions (e.g., 4-methoxy in 8b vs. 3,4-dimethoxy in 8e ) alter electronic properties and steric bulk, impacting solubility and binding affinity. For example, 8b (4-methoxyphenyl) has a higher melting point (105–106°C) compared to 8a (65–66°C), suggesting improved crystallinity due to polar substituents .
- Synthetic Yields : Yields range from 15.3% (8e ) to 76.3% (8a ), indicating that electron-donating groups (e.g., methoxy) may complicate synthesis or purification .
Spirocyclic Analogs with Varied Heteroatoms
- 1,4-Dioxaspiro[4.5]decane Derivatives: and highlight compounds like (2-((1,4-dioxaspiro[4.5]decan-8-yl)amino)-4-aminothiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8m), where the spiro ring contains oxygen instead of sulfur. Notably, 8m was synthesized in only 6% yield, underscoring synthetic challenges with amino-thiazole derivatives .
- 1-Thia-4-azaspiro[4.5]decane Derivatives: describes anticancer agents like 4-(4-fluorophenyl)-N-(5-(D-glycopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine, which replaces oxygen with sulfur in the spiro system. The sulfur atom may enhance metabolic stability via reduced oxidative susceptibility .
Physicochemical and Pharmacokinetic Comparisons
Structural and Conformational Insights
- Spiro Ring Puckering : defines puckering coordinates for spiro systems. The 1-oxa-4-thia-8-azaspiro[4.5]decane ring likely adopts a chair-like conformation, optimizing steric interactions between heteroatoms. In contrast, 1,4-dioxaspiro analogs (e.g., 8m ) may exhibit flattened conformations due to smaller oxygen atoms .
- Planarity of Thiazole Moiety : shows that thiazole derivatives (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)... ) adopt near-planar geometries, facilitating π-π stacking with biological targets. The target compound’s phenylthiazole group is expected to behave similarly .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (2-phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone?
- Methodology : Utilize Grignard reagent coupling with pre-functionalized spiroazadecan intermediates. For example, react a thiazole-derived amide with a Grignard reagent (e.g., phenylmagnesium bromide) in THF at 0°C, followed by quenching with saturated NH₄Cl and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to avoid byproducts like over-alkylation.
Q. How can the crystal structure of this compound be determined to confirm its molecular geometry?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Grow crystals via slow evaporation in ethanol or dichloromethane. Use WinGX or ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding networks .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to resolve discrepancies in spiro ring puckering .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify thiazole (δ 7.4–8.3 ppm) and spiroazadecan protons (δ 1.5–4.0 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Advanced Research Questions
Q. How does the spiroazadecan ring’s puckering conformation influence the compound’s biological activity?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion using crystallographic data. For example, calculate the amplitude (θ) and phase angle (φ) to correlate puckering modes (e.g., chair vs. twist-boat) with receptor binding affinities .
- Case Study : Compare bioactivity data of diastereomers (e.g., (Z)- vs. (E)-spiro isomers) to identify conformation-activity relationships .
Q. What strategies resolve synthetic challenges such as regioselectivity in thiazole functionalization?
- Methodology :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the thiazole to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during spiro ring formation .
Q. How can computational modeling predict this compound’s interaction with σ1/σ2 receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 3ED). Validate binding poses with MD simulations (GROMACS) and compare with known agonists (e.g., BS148) to identify critical hydrogen bonds/π-π interactions .
Q. What analytical approaches quantify trace impurities in synthesized batches?
- Methodology : Use ultra-HPLC (e.g., Chromolith® columns) with PDA/ELSD detection. Develop a gradient method (0.1% TFA in water/acetonitrile) to separate impurities (e.g., unreacted spiro intermediates) and validate via LC-MS/MS .
Contradictions & Limitations
- Stereochemical Control : highlights challenges in isolating (Z)- vs. (E)-spiro isomers, which may lead to conflicting bioactivity data if not rigorously characterized.
- Biological Assays : Variability in σ receptor binding assays (e.g., cell lines, radioligands) complicates direct comparison of IC₅₀ values across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
